molecular formula C17H33O3P B14249149 Heptadeca-8,11-dien-1-ylphosphonic acid CAS No. 215168-51-7

Heptadeca-8,11-dien-1-ylphosphonic acid

Katalognummer: B14249149
CAS-Nummer: 215168-51-7
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: YUSOBZSETKEYGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptadeca-8,11-dien-1-ylphosphonic acid is an organic compound belonging to the class of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups linked through a carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptadeca-8,11-dien-1-ylphosphonic acid typically involves the reaction of heptadeca-8,11-diene with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors and automated systems, are employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Heptadeca-8,11-dien-1-ylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and phosphonate compounds. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

Heptadeca-8,11-dien-1-ylphosphonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Heptadeca-8,11-dien-1-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Heptadeca-8,11-dien-1-ylphosphonic acid is unique due to its specific structure and the presence of two phosphonate groups. This structural uniqueness contributes to its diverse applications and potential in various fields .

Eigenschaften

CAS-Nummer

215168-51-7

Molekularformel

C17H33O3P

Molekulargewicht

316.4 g/mol

IUPAC-Name

heptadeca-8,11-dienylphosphonic acid

InChI

InChI=1S/C17H33O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,18,19,20)

InChI-Schlüssel

YUSOBZSETKEYGH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC=CCC=CCCCCCCCP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.